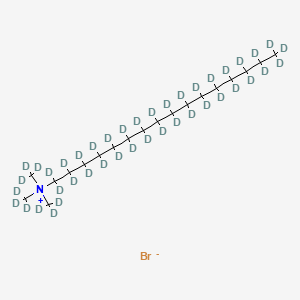

十六烷基三甲基溴化铵-d42

描述

Hexadecyltrimethylammonium Bromide-d42, also known as Cetrimonium Bromide-d42, is a biochemical compound used in proteomics research . It has the molecular formula C19H42BrN . This compound is a bactericidal, cationic detergent .

Molecular Structure Analysis

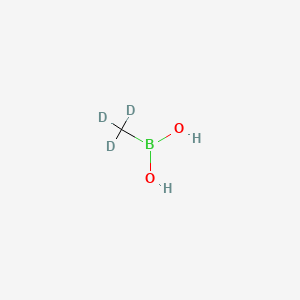

The molecular weight of Hexadecyltrimethylammonium Bromide-d42 is 406.7 g/mol . The InChI representation of the molecule is InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; .

Chemical Reactions Analysis

Hexadecyltrimethylammonium Bromide-d42 plays a key role in precipitating nucleic acids and can be used to isolate plant high molecular weight DNA as well as plant DNA for use in polymerase chain reaction (PCR) analysis .

Physical and Chemical Properties Analysis

Hexadecyltrimethylammonium Bromide-d42 has a molecular weight of 406.7 g/mol. It does not have any hydrogen bond donors but has one hydrogen bond acceptor. The compound has 15 rotatable bonds. Its exact mass and monoisotopic mass are both 405.51369 g/mol .

科学研究应用

合成和改性:十六烷基三甲基溴化铵被合成用于各种应用中,包括作为阳离子洗涤剂和在金纳米棒的制备中。使用磷脂酰胆碱改性金纳米棒是为了降低十六烷基三甲基溴化铵的细胞毒性,这对于它们的制备是必要的 (Gurudutt, Srinivas, & Srinivas, 1993); (Takahashi 等人,2006)。

医学研究:在医学研究中,十六烷基三甲基溴化铵被用作大容量液体膜中的载体,以模拟黄疸光疗期间胆红素的快速排泄 (Eichinger, Falk, & Sobczak, 1983)。

胶束形成:十六烷基三甲基溴化铵在水-N,N-二甲基甲酰胺溶液中胶束的形成以及温度和组成对这一过程的影响已经得到研究 (Ionescu, Tokuhiro, & Czerniawski, 1979)。

环境应用:对于环境应用,十六烷基三甲基溴化铵用于固定化介孔 SiO2 空心球上全氟辛烷磺酸 (PFOS) 的吸附,展示了其在水处理中的潜力 (Zhou, Pan, & Zhang, 2013)。

材料科学:在材料科学中,十六烷基三甲基溴化铵用于硅酸盐玻璃上的抗反射涂层的形成,它影响涂层的透光率和硬度 (Troitskiǐ 等人,2020)。

土壤科学:十六烷基三甲基溴化铵在土壤科学中的应用涉及通过选择性地阻断土壤或含水层沉积物中的带负电荷的位点来增强胶体氧化铁的迁移和随后的传输 (Seaman & Bertsch, 2000)。

作用机制

Target of Action

Hexadecyltrimethylammonium Bromide-d42, also known as Cetrimonium Bromide or CTAB, is a quaternary ammonium cation . Its primary targets are nucleic acids . It plays a key role in precipitating nucleic acids, making it useful in the isolation of high molecular weight DNA for use in polymerase chain reaction (PCR) analysis .

Mode of Action

CTAB is a cationic detergent . It interacts with its targets, the nucleic acids, by neutralizing their negative charges, which allows the nucleic acids to precipitate out of solution . This interaction is crucial in the isolation of DNA for various molecular biology applications .

Biochemical Pathways

Its ability to precipitate nucleic acids suggests that it may interfere with processes involving dna and rna, such as transcription and replication .

Result of Action

The primary result of Hexadecyltrimethylammonium Bromide-d42’s action is the precipitation of nucleic acids . This makes it a valuable tool in molecular biology, particularly in the isolation of DNA for PCR analysis .

Action Environment

The action of Hexadecyltrimethylammonium Bromide-d42 can be influenced by various environmental factors. For instance, its effectiveness as a cationic detergent can be neutralized by soaps and anionic detergents . Additionally, it is effective against both Gram-positive and Gram-negative bacteria at alkaline pH .

安全和危害

Hexadecyltrimethylammonium Bromide-d42 is considered hazardous. It is harmful if swallowed and causes skin irritation and serious eye damage. It may cause respiratory irritation and may cause damage to organs (Gastrointestinal tract) through prolonged or repeated exposure if swallowed. It is very toxic to aquatic life with long-lasting effects .

生化分析

Biochemical Properties

Hexadecyltrimethylammonium Bromide-d42 is a cationic surfactant . It is used in molecular biology with a purity level of 99% . The compound forms insoluble complexes with anionic detergents , indicating its potential role in biochemical reactions involving these substances .

Cellular Effects

Its parent compound, Hexadecyltrimethylammonium bromide, is known to be bactericidal and effective against both Gram-positive and Gram-negative bacteria at alkaline pH . It’s plausible that Hexadecyltrimethylammonium Bromide-d42 may have similar effects.

Molecular Mechanism

It is known that cationic surfactants like this compound can interact with biomolecules through electrostatic interactions

Temporal Effects in Laboratory Settings

It is known to be a stable compound that should be stored at room temperature .

属性

IUPAC Name |

tris(trideuteriomethyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-ZBNOAGFHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

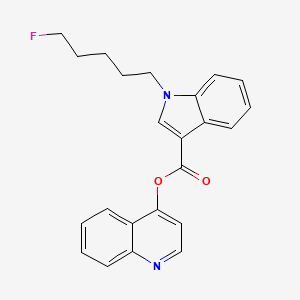

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)